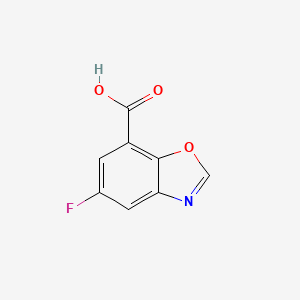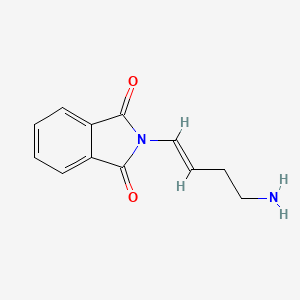
trans-N-(4-aminobutenyl) phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N-(4-aminobutenyl) phthalimide: is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalimide, characterized by the presence of an aminobutenyl group attached to the nitrogen atom of the phthalimide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Traditional Method: The synthesis of trans-N-(4-aminobutenyl) phthalimide typically involves the reaction of phthalic anhydride with 4-aminobutene. This reaction is carried out in an organic solvent such as acetic acid, with the addition of a catalyst like sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction. In this method, phthalic anhydride and 4-aminobutene are mixed and subjected to microwave heating at temperatures between 150-250°C for a few minutes.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-N-(4-aminobutenyl) phthalimide can undergo oxidation reactions, where the aminobutenyl group is oxidized to form corresponding imides or amides.
Reduction: The compound can also undergo reduction reactions, where the phthalimide ring is reduced to form phthalamic acid derivatives.
Substitution: Substitution reactions involve the replacement of the aminobutenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Imides, amides.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
Aplicaciones Científicas De Investigación
Chemistry: trans-N-(4-aminobutenyl) phthalimide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine: Its structural features allow for the fine-tuning of pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of trans-N-(4-aminobutenyl) phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phthalimide ring provides structural stability and enhances binding affinity .
Comparación Con Compuestos Similares
- N-(4-aminobutyl) phthalimide
- N-(4-aminobutyl) succinimide
- N-(4-aminobutyl) maleimide
Comparison: trans-N-(4-aminobutenyl) phthalimide is unique due to the presence of the trans-aminobutenyl group, which imparts distinct chemical and biological properties. Compared to N-(4-aminobutyl) phthalimide, the trans configuration provides better stability and reactivity. The presence of the phthalimide ring distinguishes it from succinimide and maleimide derivatives, offering different reactivity patterns and applications .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-[(E)-4-aminobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7,13H2/b8-4+ |
Clave InChI |
JSHFQHMWRKWPSD-XBXARRHUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/CCN |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

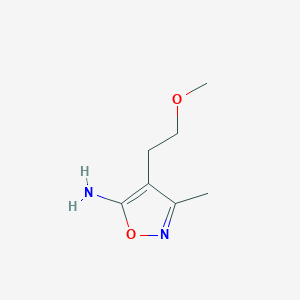
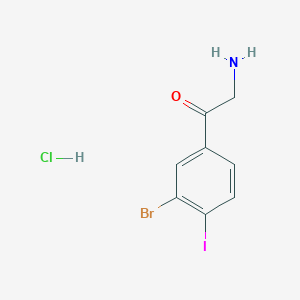

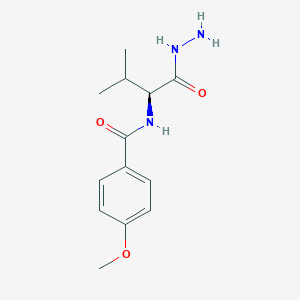

![Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12856835.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)


